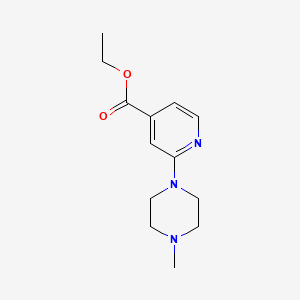

Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate

Description

Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate is a pyridine derivative featuring a 4-methylpiperazine substituent at the 2-position and an ethyl ester group at the 4-position. The 4-methylpiperazine moiety may enhance solubility and bioavailability compared to bulkier substituents, while the ethyl ester group contributes to metabolic stability .

Propriétés

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-5-14-12(10-11)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRXLZVAAVHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376250 | |

| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290300-93-5 | |

| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application but often involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic environment of pyridine carboxylates is influenced by substituents. For example:

- Ethyl 2-(anthracen-9(10H)-ylideneamino)pyridine-4-carboxylate (compound 4 in ) exhibits a C=O resonance at 171.25 ppm in $^{13}\text{C}$ NMR, attributed to electron-withdrawing effects from the anthracenylideneamino group .

The 4-methylpiperazine substituent in the target compound is a moderately electron-donating group due to its nitrogen lone pairs, which could result in a downfield shift of the pyridine ring protons compared to piperidine analogs .

Solubility and Conformational Stability

- Ethyl 2-(anthracen-9(10H)-ylideneamino)pyridine-4-carboxylate requires $[\text{2H}_6]\text{DMSO}$ for NMR analysis due to poor solubility in common solvents .

- Piperidine-based carboxylates () show moderate solubility in polar solvents, attributed to the piperidine ring’s basicity and hydrogen-bonding capacity.

- The 4-methylpiperazine substituent in the target compound may further improve aqueous solubility compared to anthracene derivatives, though steric effects could influence conformational stability .

Structural Analysis Techniques

- X-ray crystallography (e.g., SHELX , ORTEP ) has been pivotal in determining the conformation of piperidine and pyridine derivatives. For example, puckering coordinates () and structure validation tools () ensure accurate modeling of nonplanar rings in such compounds.

- Conformational analysis of the target compound’s piperazine ring could employ Cremer-Pople parameters () to quantify puckering amplitudes, as demonstrated in related heterocycles .

Key Research Findings and Insights

- Substituent flexibility in pyridine carboxylates allows tuning of electronic, solubility, and bioactivity profiles .

- Piperazine derivatives often outperform piperidine analogs in solubility due to increased nitrogen content and hydrogen-bonding capacity .

- Structural validation tools (e.g., SHELX , Cremer-Pople parameters ) are critical for accurate conformational analysis, particularly in drug design .

Activité Biologique

Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate (C13H19N3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate features a piperazine moiety, which is known for enhancing the pharmacokinetic properties of compounds. The structural formula is as follows:

The biological activity of Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate is attributed to several mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that derivatives containing similar piperazine structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity .

- Anti-inflammatory Activity : Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate may modulate inflammatory pathways by influencing nitric oxide (NO) production in macrophages, which plays a role in tumoricidal and bactericidal actions .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial effects, particularly against various bacterial strains, although specific data on its efficacy in this regard is limited.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate and its derivatives:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 4.2 | Aurora-A kinase inhibition |

| MCF-7 | 0.46 | CDK inhibition |

| HCT116 | 0.39 | CDK inhibition |

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Antimalarial Activity

Recent research has also investigated the antimalarial properties of related compounds within the same chemical class. For instance, modifications to the pyridine and piperazine structures have yielded compounds with significant activity against Plasmodium falciparum, suggesting that ethyl derivatives may also possess similar properties .

Study on Anticancer Effects

One notable study focused on a series of piperazine derivatives, including Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate, where researchers observed significant growth inhibition in A549 lung cancer cells with IC50 values as low as 26 µM. This study emphasized the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Metabolism

Another critical aspect of research involved assessing the pharmacokinetic profile of this compound. In vitro metabolism studies indicated that while some derivatives displayed favorable stability, others were rapidly metabolized in liver microsomes, impacting their bioavailability and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.